3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative featuring a (5Z)-configured exocyclic double bond, a 3-chloro-4-propoxyphenyl-substituted pyrazole core, and a propanoic acid side chain. Its molecular formula is C25H21ClN3O4S2, with a molecular weight of approximately 526.0 g/mol .
Properties
Molecular Formula |
C25H22ClN3O4S2 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-2-12-33-20-9-8-16(13-19(20)26)23-17(15-29(27-23)18-6-4-3-5-7-18)14-21-24(32)28(25(34)35-21)11-10-22(30)31/h3-9,13-15H,2,10-12H2,1H3,(H,30,31)/b21-14- |
InChI Key |
UGPDYSLJRNCZBN-STZFKDTASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiazolidine ring: This involves the reaction of a thioamide with a haloketone.
Final coupling and cyclization: The intermediate compounds are then coupled and cyclized under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring's substituents significantly influence electronic and steric properties:
- Target Compound : 3-Chloro-4-propoxyphenyl group. The chloro atom is electron-withdrawing, while the propoxy group introduces lipophilicity .
- Compound 13c (): 4-Methoxyphenyl.
- Compound 13k (): 3,5-Difluorophenyl. Fluorine atoms enhance metabolic stability and membrane permeability via hydrophobic interactions .
- Compound 13f (): 4-Nitrophenyl.
Thiazolidinone Substituent Modifications
Variations in the thiazolidinone side chain alter solubility and binding affinity:
- Target Compound: Propanoic acid. The carboxylic acid group enables ionization at physiological pH, enhancing water solubility and protein interaction via hydrogen bonds .
- BH36312 (): 3-Methoxypropyl. A non-ionizable, lipophilic substituent likely improves blood-brain barrier penetration but reduces aqueous solubility .
- BH36315 (): 2-Methylpropyl.
- Compound in : Acetic acid. A shorter carboxylic acid chain may reduce steric hindrance but offer weaker hydrogen-bonding capacity compared to propanoic acid .
Physicochemical Properties
Biological Activity
The compound 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS Number: 623939-95-7) is a complex organic molecule characterized by a thiazolidinone core and a pyrazole moiety. Its intricate structure suggests potential pharmacological properties, making it an interesting candidate for medicinal chemistry research. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 514.0 g/mol. The structure features multiple functional groups, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN3O4S2 |
| Molecular Weight | 514.0 g/mol |
| IUPAC Name | 2-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| InChI Key | WZMCYMCNNYJVNA-NDENLUEZSA-N |
Biological Activity Overview
Compounds containing thiazolidinone and pyrazole structures have been reported to exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : These compounds may reduce inflammation through modulation of inflammatory pathways.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The thione group in the thiazolidinone structure can participate in nucleophilic attacks, while the pyrazole moiety may engage in electrophilic substitution reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Synthesis
The synthesis of 3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves several key steps:
- Formation of the Pyrazole Ring : This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Thiazolidinone Ring : This can be achieved through cyclization reactions involving thioketones or thioesters.
- Final Coupling Reaction : The target compound is formed by coupling the intermediate products under optimized conditions.
Antimicrobial Studies
A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including those similar to our compound. Results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Activity
Research has shown that compounds with pyrazole and thiazolidinone structures can induce apoptosis in cancer cells. A specific derivative demonstrated cytotoxic effects on breast cancer cell lines, with IC50 values indicating strong anti-tumor activity .
Q & A
Q. What synthetic routes are most effective for producing this compound with high purity?
The compound is synthesized via multi-step reactions, including:
- Pyrazole ring formation : Hydrazine derivatives react with carbonyl compounds under acidic/basic conditions (e.g., acetic acid/sodium acetate) to form the pyrazole core .
- Thiazolidinone ring cyclization : Thioketones or thioesters undergo cyclization with intermediates (e.g., 3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole derivatives) using catalysts like Knoevenagel conditions .
- Coupling reactions : Final assembly involves refluxing intermediates in ethanol or dichloromethane, yielding the target compound. Optimal purity (>95%) is achieved via column chromatography or recrystallization .
Q. Key Reaction Conditions :
Q. How can structural elucidation be performed to confirm the Z-configuration of the exocyclic double bond?
The (5Z)-configuration is confirmed using:
- Nuclear Magnetic Resonance (NMR) : Coupling constants (J) between H-5 and the methylidene proton typically range from 10–12 Hz, consistent with a trans arrangement in Z-isomers .
- Infrared (IR) Spectroscopy : C=S stretches at 1230–1250 cm⁻¹ and C=O at 1700–1720 cm⁻¹ validate the thiazolidinone ring .
- X-ray Crystallography : Definitive confirmation of stereochemistry and molecular packing .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Enzyme Inhibition :
- α-Amylase/Urease Inhibition : Measure IC₅₀ values using colorimetric assays (e.g., DNSA method for α-amylase). Similar compounds show IC₅₀ values of 10–50 µM .
- Kinase Assays : ATP-binding assays with recombinant enzymes (e.g., EGFR tyrosine kinase).
- Antimicrobial Screening : Microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values reported .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Modification :
- Replace the 3-chloro-4-propoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Vary the propanoic acid chain length to alter solubility and target binding .
- Biological Testing :
- Compare IC₅₀ values across analogs to identify critical substituents. For example, fluorinated derivatives (e.g., 3,5-difluorophenyl) enhance enzyme inhibition .
Q. How should contradictory data on biological activity between studies be resolved?
- Experimental Replication : Validate assays under standardized conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Compare datasets using tools like molecular docking to identify binding mode inconsistencies. For example, conflicting α-amylase inhibition results may arise from assay pH differences affecting protonation states .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug Design : Esterify the propanoic acid group to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and sustained release.
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Similar thiazolidinone derivatives exhibit t₁/₂ of 4–6 hours in rodent models .
Q. How can computational methods predict off-target interactions?
- Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) to identify potential off-targets like cyclooxygenase-2 (COX-2) or PPAR-γ .
- Machine Learning : Train models on thiazolidinone datasets to predict toxicity (e.g., hepatotoxicity risk) .
Q. What analytical techniques resolve degradation products under physiological conditions?
- HPLC-MS/MS : Monitor stability in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Major degradation pathways include hydrolysis of the thioxo group .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to identify degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
